Aluminum calcium silicate

Description

Properties

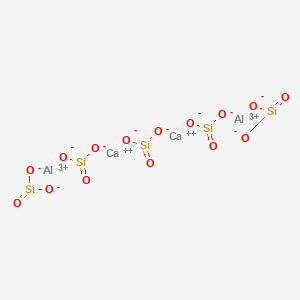

IUPAC Name |

dialuminum;dicalcium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.2Ca.5O3Si/c;;;;5*1-4(2)3/q2*+3;2*+2;5*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDXNHZDRQHKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2Ca2O15Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white, free-flowing powder | |

| Record name | CALCIUM ALUMINIUM SILICATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

1327-39-5 | |

| Record name | Silicate cement | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid, aluminum calcium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystalline Structures of Aluminum Calcium Silicates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum calcium silicates are a diverse group of minerals with significant industrial and geological importance. Their crystalline structures, governed by the arrangement of silicate (B1173343) tetrahedra and the coordination of aluminum and calcium ions, give rise to a wide range of physical and chemical properties. This technical guide provides a comprehensive overview of the crystal structures of several key aluminum calcium silicate minerals. The information presented herein is intended for researchers, scientists, and professionals in fields such as materials science, geology, and drug development, where a detailed understanding of these structures is crucial.

This guide delves into the crystallographic parameters, atomic arrangements, and the experimental methodologies used to elucidate these complex structures. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for structure determination are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding.

Crystalline Structures of Key this compound Minerals

The following sections provide detailed crystallographic information for six prominent this compound minerals: Anorthite (B1171534), Gehlenite, Grossular, Prehnite, Epidote, and Lawsonite.

Anorthite

Anorthite is the calcium-rich end-member of the plagioclase feldspar (B12085585) series, which are tectosilicates. Its structure is characterized by a three-dimensional framework of corner-sharing SiO₄ and AlO₄ tetrahedra.[1]

Gehlenite

Gehlenite is a member of the melilite group and is classified as a sorosilicate, containing [Si₂O₇] groups.[2] The structure consists of sheets of corner-sharing AlO₄ and SiO₄ tetrahedra.[2]

Grossular

Grossular is a calcium-aluminum species of the garnet group, which are nesosilicates with isolated [SiO₄] tetrahedra.[3] It has a cubic crystal system.[3]

Prehnite

Prehnite is an inosilicate with a structure that is transitional to a phyllosilicate.[4] It crystallizes in the orthorhombic system and its structure contains sheets of SiO₄ and AlO₄ tetrahedra.[4][5]

Epidote

Epidote is a sorosilicate characterized by isolated [SiO₄] tetrahedra and [Si₂O₇] groups.[6][7] Its monoclinic structure consists of chains of edge-sharing AlO₆ and AlO₄(OH)₂ octahedra linked by the silicate groups.[7][8]

Lawsonite

Lawsonite is a sorosilicate that is notable for its high-pressure, low-temperature stability.[9] Its orthorhombic structure contains chains of edge-sharing Al(O,OH)₆ octahedra linked by [Si₂O₇] groups.[9]

Data Presentation: Crystallographic Parameters

The following tables summarize the key crystallographic data for the discussed this compound minerals.

Table 1: General and Crystallographic Data for Selected this compound Minerals

| Mineral Name | Chemical Formula | Crystal System | Space Group |

| Anorthite | CaAl₂Si₂O₈ | Triclinic | P1 |

| Gehlenite | Ca₂Al(AlSiO₇) | Tetragonal | P42₁m |

| Grossular | Ca₃Al₂(SiO₄)₃ | Cubic | Ia3d |

| Prehnite | Ca₂Al(AlSi₃O₁₀)(OH)₂ | Orthorhombic | P2cm |

| Epidote | Ca₂(Al,Fe³⁺)₃(SiO₄)(Si₂O₇)O(OH) | Monoclinic | P2₁/m |

| Lawsonite | CaAl₂(Si₂O₇)(OH)₂·H₂O | Orthorhombic | Cmcm |

Table 2: Unit Cell Parameters for Selected this compound Minerals

| Mineral Name | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Anorthite | 8.182(6) | 12.883(4) | 7.092(4) | 93.19(4) | 115.91(4) | 91.18(4) |

| Gehlenite | 7.6850(4) | 7.6850(4) | 5.0636(3) | 90 | 90 | 90 |

| Grossular | 11.846(1) | 11.846(1) | 11.846(1) | 90 | 90 | 90 |

| Prehnite | 4.646(2) | 5.491(3) | 18.52(3) | 90 | 90 | 90 |

| Epidote | 8.859 | 5.612 | 10.238 | 90 | 115.457 | 90 |

| Lawsonite | 5.847 | 8.79 | 13.128 | 90 | 90 | 90 |

Experimental Protocols

The determination of the crystalline structures of this compound minerals predominantly relies on single-crystal X-ray diffraction (XRD) and powder X-ray diffraction with Rietveld refinement.

Generalized Protocol for Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) without visible defects is selected under a polarizing microscope. The crystal is then mounted on a goniometer head using a suitable adhesive or in a capillary.

-

Data Collection: The mounted crystal is placed on a four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[10] The unit cell parameters are determined from a preliminary set of reflections. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, with the diffracted X-rays being recorded by a detector (e.g., a CCD or CMOS detector).[11]

-

Data Reduction: The raw diffraction data is processed to correct for factors such as Lorentz polarization, absorption, and background scattering. The intensities of the reflections are integrated to produce a list of hkl indices and their corresponding structure factor amplitudes.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial structural model is refined using a least-squares method, where the atomic coordinates, displacement parameters, and site occupancies are adjusted to minimize the difference between the observed and calculated structure factors.

Generalized Protocol for Powder X-ray Diffraction and Rietveld Refinement

-

Sample Preparation: The mineral sample is ground to a fine powder (typically <10 µm) to ensure a random orientation of the crystallites.[12] The powder is then packed into a sample holder.[13]

-

Data Collection: The powder diffraction pattern is collected using a powder diffractometer with a known X-ray wavelength (e.g., Cu Kα). The data is collected over a wide range of 2θ angles.

-

Rietveld Refinement: The Rietveld method is a whole-pattern fitting technique used to refine the crystal structure from powder diffraction data.[14] The process involves:

-

Initial Model: A starting structural model, including space group, approximate lattice parameters, and atomic positions, is required.

-

Profile Fitting: A calculated diffraction pattern is generated based on the structural model and instrumental parameters. The peak shapes are typically modeled using functions like the pseudo-Voigt or Pearson VII function.

-

Least-Squares Refinement: The structural and instrumental parameters are refined by minimizing the difference between the observed and calculated diffraction patterns using a least-squares algorithm.[14] Parameters refined include lattice parameters, atomic coordinates, site occupancies, and thermal parameters.

-

Mandatory Visualizations

References

- 1. A high-pressure structural study of lawsonite using angle-dispersive powder-diffraction methods with synchrotron radiation | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 2. minsocam.org [minsocam.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Single crystal X-ray and electron microprobe study of Al/Si-disordered anorthite with low content of albite | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. ALEX STREKEISEN-Epidote- [alexstrekeisen.it]

- 8. researchgate.net [researchgate.net]

- 9. minsocam.org [minsocam.org]

- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Rietveld refinement - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solid-State Synthesis of Aluminum Calcium Silicates for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solid-state synthesis of aluminum calcium silicates, a class of inorganic compounds with significant potential in the pharmaceutical industry, particularly as excipients and drug delivery vehicles. The solid-state reaction method offers a robust and scalable approach to producing these materials with controlled phase composition and properties. This document details the synthesis methodologies, key experimental parameters, characterization techniques, and their relevance to pharmaceutical applications.

Introduction to Aluminum Calcium Silicates

Aluminum calcium silicates are a group of compounds containing calcium, aluminum, silicon, and oxygen. Their crystal structures and properties vary significantly depending on the molar ratios of the constituent oxides (CaO, Al₂O₃, SiO₂). Common phases synthesized via solid-state reactions include anorthite (B1171534) (CaAl₂Si₂O₈), gehlenite (Ca₂Al₂SiO₇), tricalcium aluminate (Ca₃Al₂O₆), and dodecalcium hepta-aluminate (Ca₁₂Al₁₄O₃₃). These materials are characterized by their high thermal stability and chemical inertness, making them attractive for various industrial applications. In the pharmaceutical context, their porous nature, biocompatibility, and potential for controlled drug release are of particular interest.[1][2]

The Solid-State Synthesis Method

Solid-state synthesis, also known as the ceramic method, involves the reaction of solid precursors at elevated temperatures to form a new solid product.[3] The process is diffusion-dependent, and the reaction kinetics are influenced by factors such as particle size, mixing homogeneity, temperature, and reaction time.

A general workflow for the solid-state synthesis of aluminum calcium silicates is outlined below:

Key Synthesis Parameters and Resulting Phases

The formation of specific aluminum calcium silicate (B1173343) phases is highly dependent on the stoichiometry of the precursor mixture and the thermal treatment conditions. The following tables summarize typical experimental parameters for the synthesis of common phases.

Table 1: Precursor Materials and Molar Ratios

| Target Phase | Chemical Formula | Common Precursors | Molar Ratio (CaO:Al₂O₃:SiO₂) | Reference(s) |

| Anorthite | CaAl₂Si₂O₈ | CaO, Al₂O₃, SiO₂ | 1:1:2 | [4][5] |

| Kaolinite, Calcite | Varies based on precursor purity | [6] | ||

| Gehlenite | Ca₂Al₂SiO₇ | Al₂O₃, CaCO₃, SiO₂ | 2:1:1 | [7] |

| Tricalcium Aluminate | Ca₃Al₂O₆ | CaO or CaCO₃, Al₂O₃ | 3:1:0 | [8] |

| Dodecacalcium Hepta-aluminate | Ca₁₂Al₁₄O₃₃ | CaO or CaCO₃, Al₂O₃ | 12:7:0 | [9][10] |

Table 2: Thermal Treatment Conditions

| Target Phase | Calcination Temperature (°C) | Sintering Temperature (°C) | Sintering Time (h) | Reference(s) |

| Anorthite | Not specified | 1300 - 1500 | 1 - 24 | [4][5][11] |

| Gehlenite | Not specified | 1350 - 1500 | 1.5 - 2 | [7][12] |

| Tricalcium Aluminate | 900 - 1000 | 1000 - 1300 | 1 - 2 | [8] |

| Dodecacalcium Hepta-aluminate | 900 | 1100 - 1350 | Not specified | [9][13] |

Experimental Protocols

This section provides detailed methodologies for the solid-state synthesis of two prominent aluminum calcium silicate phases: Anorthite and Gehlenite.

Synthesis of Anorthite (CaAl₂Si₂O₈)

This protocol is adapted from the work of Eccles (2022).[4][14]

Materials:

-

Calcium oxide (CaO) powder

-

Aluminum oxide (Al₂O₃) powder

-

Silicon dioxide (SiO₂) powder

Equipment:

-

Analytical balance

-

Ball mill with alumina (B75360) grinding media

-

Muffle furnace

-

Press for pelletizing (optional)

-

Mortar and pestle

Procedure:

-

Stoichiometric Calculation: Calculate the required mass of CaO, Al₂O₃, and SiO₂ to yield a stoichiometric mixture for CaAl₂Si₂O₈ (1:1:2 molar ratio).

-

Mixing: The precursor powders are intimately mixed, for example, by ball milling for several hours to ensure homogeneity.

-

Calcination: The mixed powder is heated in a muffle furnace. While a specific calcination step prior to sintering is not always detailed for anorthite, a pre-heating step can be beneficial.

-

Sintering: The powder (or a pressed pellet) is sintered at a temperature between 1300°C and 1500°C for at least 1 hour.[5][11]

-

Cooling: The furnace is allowed to cool down to room temperature.

-

Characterization: The resulting product is ground into a fine powder and characterized using X-ray Diffraction (XRD) to confirm the anorthite phase formation. Scanning Electron Microscopy (SEM) can be used to analyze the microstructure.[4][14]

Synthesis of Gehlenite (Ca₂Al₂SiO₇)

This protocol is based on the methodology described for the synthesis of gehlenite from its constituent oxides.[7][15]

Materials:

-

Calcium carbonate (CaCO₃)

-

Aluminum oxide (Al₂O₃)

-

Silicon dioxide (SiO₂)

Equipment:

-

Analytical balance

-

Ball mill

-

Muffle furnace

-

Mortar and pestle

Procedure:

-

Stoichiometric Calculation: The precursor powders are weighed to achieve a CaO:Al₂O₃:SiO₂ molar ratio of 2:1:1. Note that CaCO₃ is used as the source of CaO.

-

Mixing: The powders are homogenized using a ball milling system for approximately 2 hours.[7]

-

Sintering: The mixture is heated in a MoSi₂ resistance furnace to a temperature between 1350°C and 1500°C for 1.5 to 2 hours.[7][12] During this step, CaCO₃ decomposes to CaO, which then reacts with Al₂O₃ and SiO₂.

-

Cooling: The furnace is cooled to room temperature.

-

Characterization: The synthesized product is characterized by XRD to identify the crystalline phases, Fourier Transform Infrared (FTIR) spectroscopy to identify functional groups, and SEM for microstructural analysis.[7]

Characterization of Synthesized Aluminum Calcium Silicates

The physical and chemical properties of the synthesized materials are crucial for their application. The following table summarizes key characterization data for anorthite.

Table 3: Characterization Data for Solid-State Synthesized Anorthite

| Property | Value | Method | Reference(s) |

| Crystal System | Triclinic | XRD | [16] |

| Theoretical Density | 2.75 g/cm³ | - | [14] |

| Achieved Density (Pressure-less Sintering) | ~51% of theoretical | Geometric measurement | [14] |

| Achieved Density (Uniaxial Hot-pressing) | >90% of theoretical | Geometric measurement | [4][14] |

| Cation Composition (at%) | Ca: ~20.5, Al: ~42.3, Si: ~37.2 | EDXS | [14] |

Pharmaceutical Applications: Drug Delivery Systems

Calcium silicate-based materials have garnered attention as potential drug delivery systems due to their biocompatibility, high surface area, and pH-responsive drug release properties.[1] While much of the research has focused on mesoporous silica (B1680970) and calcium silicate synthesized via wet-chemical methods, materials produced by solid-state reaction also hold promise, particularly for oral solid dosage forms.

The porous nature of these materials allows for the loading of active pharmaceutical ingredients (APIs). The release of the drug can be tailored by controlling the porosity and surface chemistry of the silicate carrier.

Drug Loading and Release Kinetics

Drug loading onto silicate carriers can be achieved through methods such as co-precipitation or physical adsorption.[17] The drug release kinetics from these systems are often governed by diffusion-controlled mechanisms.[18]

The following diagram illustrates the factors influencing drug release from a porous silicate carrier:

Table 4: Drug Loading and Release Data for Silicate-Based Carriers (Illustrative Examples)

| Carrier Material | Drug | Drug Loading Capacity | Release Kinetics Model | Reference(s) |

| Calcium Silicate Composite | 5-Fluorouracil | 12.3 mg/L (sorption capacity) | Not specified | [19] |

| Sodium Calcium Silicate | Ciprofloxacin | Not specified | Sustained release over 10 days | [20] |

| Polymeric Films with Metronidazole | Metronidazole | Varies with formulation | First-order kinetics | [18] |

Note: The data in this table are for silicate-based materials, which may not all be synthesized via a solid-state route, but they illustrate the potential of this class of materials for drug delivery.

Conclusion

The solid-state synthesis of aluminum calcium silicates provides a versatile platform for producing a range of materials with tunable properties. By carefully controlling the precursor stoichiometry and thermal processing conditions, specific crystalline phases can be targeted. These materials exhibit characteristics that make them highly suitable for pharmaceutical applications, including their potential use as novel excipients and carriers for controlled drug delivery. Further research focusing on the direct correlation between solid-state synthesis parameters and the drug loading and release performance of aluminum calcium silicates will be crucial for their successful translation into pharmaceutical products.

References

- 1. Calcium silicate-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Nanostructured Solid Materials for Modulating Oral Drug Delivery from Solid-State Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 固态合成 [sigmaaldrich.com]

- 4. "Synthesis and Consolidation of the Aluminosilicate Mineral Anorthite" by Lauren E. Eccles [trace.tennessee.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. daneshyari.com [daneshyari.com]

- 8. researchgate.net [researchgate.net]

- 9. trace.tennessee.edu [trace.tennessee.edu]

- 10. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. trace.tennessee.edu [trace.tennessee.edu]

- 15. Hydrothermal Preparation of a Gehlenite Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Hard, Soft, and Hard-and-Soft Drug Delivery Carriers Based on CaCO3 and Alginate Biomaterials: Synthesis, Properties, Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthetic Calcium Silicate Biocomposite Based on Sea Urchin Skeleton for 5-Fluorouracil Cancer Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Hydrothermal Synthesis of Calcium Aluminosilicate Hydrates (C-A-S-H)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium aluminosilicate (B74896) hydrates (C-A-S-H) are a critical class of materials, primarily known as the main binding phase in modern blended cement and concrete.[1][2] Structurally, they are complex, often nano-crystalline or amorphous phases, typically modeled as structurally imperfect forms of natural minerals like tobermorite (B576468).[1][3] In these structures, aluminum atoms substitute silicon in the silicate (B1173343) chains.[3] The hydrothermal synthesis method offers a robust pathway to produce crystalline and phase-pure C-A-S-H analogues, allowing for detailed study of their properties.

This technical guide provides an in-depth overview of the hydrothermal synthesis of C-A-S-H phases. It covers the core principles, reaction mechanisms, detailed experimental protocols, and the influence of key synthesis parameters. All quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized using logical diagrams.

Core Principles of Hydrothermal Synthesis

Hydrothermal synthesis is a method of producing materials from high-temperature aqueous solutions at high vapor pressures.[4] In the context of C-A-S-H, this process typically involves reacting calcium, silicon, and aluminum precursors in water within a sealed pressure vessel, known as an autoclave, at temperatures generally above 100°C.[4] The elevated temperature and pressure increase the solubility of the reactants and accelerate the reaction kinetics, facilitating the formation and crystallization of C-A-S-H phases that would form slowly or not at all under ambient conditions.[5]

The process can be broadly categorized into three stages:

-

Dissolution: The precursor materials dissolve in the aqueous medium.

-

Nucleation: A supersaturated solution forms, leading to the nucleation of an intermediate, often amorphous, C-A-S-H gel.

-

Crystal Growth: The amorphous gel gradually transforms into more stable, crystalline phases like tobermorite or xonotlite.[4]

Reaction Mechanism and Pathways

The formation of crystalline C-A-S-H phases via hydrothermal synthesis is generally understood to be a multi-stage process. Initially, the calcium, silicon, and aluminum precursors dissolve in the aqueous solution under heat and pressure. This leads to the rapid formation of a poorly crystalline or amorphous calcium-(alumino)-silicate-hydrate (C-(A)-S-H) gel. Over time, this metastable gel undergoes a structural reorganization, leading to the crystallization of thermodynamically stable phases such as Al-substituted tobermorite or xonotlite.[4][6]

The specific crystalline phase that forms is highly dependent on the reaction conditions, including temperature and the molar ratios of the initial reactants.[5][6]

Caption: General reaction pathway for hydrothermal synthesis of C-A-S-H phases.

Key Synthesis Parameters and Their Influence

The resulting C-A-S-H phase, its crystallinity, and morphology are dictated by several key experimental parameters.

-

Temperature: Temperature is a critical factor. Lower temperatures (e.g., <180°C) often favor the formation of tobermorite, while higher temperatures (>200°C) tend to produce xonotlite.[5] Increasing the synthesis temperature generally accelerates reaction kinetics and can improve the crystallinity of the final product.[7]

-

Molar Ratios (Ca/Si, Al/Si): The molar ratio of the precursors is arguably the most important factor in determining the final phase composition.[8][9]

-

A CaO/SiO₂ ratio of ~0.83 is frequently cited as optimal for the synthesis of 1.13 nm tobermorite.[4]

-

Increasing the CaO/SiO₂ ratio to 1.0 or higher tends to favor the formation of xonotlite.

-

The Al/Si ratio influences the degree of aluminum substitution into the silicate chains. Aluminum incorporation can stabilize the tobermorite structure and affect properties like cation exchange capacity.[5]

-

-

Reaction Time: The duration of the hydrothermal treatment affects the completion of the reaction and the crystallinity of the products. Synthesis times can range from a few hours to several days.[10][11] Longer durations generally lead to more crystalline products, though prolonged treatment at high temperatures can cause phase transformations (e.g., tobermorite to xonotlite).[5][10]

-

Precursor Reactivity: The nature of the silicon source plays a significant role. Amorphous silica (B1680970) sources (like silica fume or rice husk ash) are more reactive and can facilitate synthesis at lower temperatures compared to crystalline sources like quartz.[12][13]

Experimental Protocols

While specific protocols vary, a general workflow for the hydrothermal synthesis of C-A-S-H can be established.

Caption: A generalized workflow for hydrothermal synthesis of C-A-S-H.

General Synthesis Protocol

-

Precursor Preparation: Calcium sources (e.g., CaO, Ca(OH)₂), silicon sources (e.g., fumed silica, quartz, rice husk ash), and aluminum sources (e.g., γ-Al₂O₃, sodium aluminate) are weighed to achieve the desired molar ratios (e.g., Ca/(Si+Al), Al/Si).[11][14]

-

Mixing: The precursors are mixed with deionized water to form a homogeneous suspension or slurry. The water-to-solid (W/S) ratio can vary but is often kept high (e.g., 10 to 20) to ensure sufficient liquid phase for ion transport.[15][11][14]

-

Hydrothermal Reaction: The slurry is placed into a Teflon-lined stainless steel autoclave. The autoclave is sealed and heated to the target temperature (e.g., 160-250°C) and held for a specified duration (e.g., 4-72 hours). Pressure is typically autogenous (the saturated steam pressure at the reaction temperature).[14][16]

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The solid product is recovered by filtration, washed with deionized water to remove any soluble residues, and subsequently dried, often in an oven at around 80-105°C for 24 hours.[12][14]

Example Protocol: Synthesis of Al-Substituted Tobermorite

This protocol is adapted from a procedure for synthesizing C-A-S-H phases from oil shale ash in an alkaline medium.[16]

-

Precursors: Oil shale fly ash (as a source of Ca, Si, and Al) and a strong alkaline solution (e.g., 8 M NaOH).

-

Procedure:

-

Mix the oil shale fly ash with the 8 M NaOH solution.

-

Place the mixture in a sealed autoclave.

-

Heat the autoclave to 160°C and maintain this temperature for 24 hours.[16]

-

After cooling, filter, wash, and dry the solid product.

-

-

Resulting Phases: This process yields Al-substituted tobermorite and katoite as the main crystalline products.[16]

Data Presentation: Synthesis Parameters and Resulting Phases

The following tables summarize quantitative data from various studies on the hydrothermal synthesis of specific C-A-S-H phases.

Table 1: Hydrothermal Synthesis Parameters for Tobermorite

| Ca/(Si+Al) Ratio | Si Source | Ca Source | Al Source | Temp. (°C) | Time (h) | Other Conditions | Resulting Phases | Citation(s) |

|---|---|---|---|---|---|---|---|---|

| 0.83 | Granite Sawing Waste | CaO | Inherent in waste | 180 | 4 - 72 | W/S = 10 | 1.13 nm Tobermorite, C-S-H(I) | [10][14] |

| 0.83 | Granite Sawing Waste | CaO | Inherent in waste | 200 | 8 | W/S = 10 | 1.13 nm Tobermorite (high crystallinity) | [10][14] |

| 0.83 | Opoka (sedimentary rock) | Lime | Inherent in rock | 200 | 4 | Stirring at 50 rpm | 1.13 nm Tobermorite | [15] |

| Not Specified | Oil Shale Fly Ash | Inherent in ash | Inherent in ash | 160 | 24 | 8 M NaOH solution | Al-Tobermorite, Katoite | [16] |

| 0.83 | Not specified | Not specified | Not specified | 180 | Not specified | Pressure = 1 MPa | Tobermorite |[4] |

Table 2: Hydrothermal Synthesis Parameters for Xonotlite

| Ca/Si Ratio | Si Source | Ca Source | Temp. (°C) | Time (h) | Other Conditions | Resulting Phases | Citation(s) |

|---|---|---|---|---|---|---|---|

| 1.0 | Quartz (2-5 µm) | Not specified | 200 | Not specified | W/S = 20-35 | Xonotlite | [5] |

| 1.2 | Opoka (sedimentary rock) | Lime | 220 | 8 | W/S = 20, Stirring at 300 rpm | Xonotlite (high crystallinity) | [15] |

| 1.0 | Not specified | Not specified | 250 | Not specified | Quartz particle size 10-20 µm | Xonotlite | [5] |

| 1.0 | Not specified | Ca(OH)₂ | 220 | 15 | pH = 13.5 | Xonotlite fibers | [17][18] |

| 0.9 - 1.0 | SiO₂ | Ca(OH)₂ | 200 | Not specified | W/S ≤ 20, pH = 7-8 | Xonotlite (99% purity) |[19] |

Table 3: Hydrothermal Synthesis Parameters for General C-A-S-H Phases

| Ca/(Si+Al) Ratio | Al/(Si+Al) Ratio | Si Source | Ca Source | Al Source | Temp. (°C) | Time (h) | Resulting Phases | Citation(s) |

|---|---|---|---|---|---|---|---|---|

| 0.55 | 0.05 - 0.15 | SiO₂ | CaO | Al₂O₃ | 130 | 4 - 72 | C-A-S-H, C-S-H, C-A-H | [11] |

| 1.0 - 7.0 | 0.10 - 0.13 | Kaolinite | CaO | Kaolinite | 175 | 24 | Hydrogarnet, Tobermorite | [11] |

| Not Specified | Not Specified | Cement | Inherent | Inherent | 200 - 250 | 1 - 240 | Jaffeite, α-C₂SH, Portlandite | [20] |

| 1.27 (Ca/Si) | 0.24 (Al/Si) | Bentonite | Portlandite | Bentonite | 60 | Not specified | C-A-S-H (needle-like crystals) |[21] |

Characterization of Synthesized C-A-S-H

A suite of analytical techniques is employed to characterize the synthesized C-A-S-H materials:

-

X-ray Diffraction (XRD): The primary technique used to identify the crystalline phases present in the product, determine their crystallinity, and measure structural parameters like basal spacing in layered structures like tobermorite.[16]

-

Scanning Electron Microscopy (SEM): Used to observe the morphology (e.g., fibrous, needle-like, platy) and microstructure of the synthesized particles. It is often coupled with Energy Dispersive X-ray Spectroscopy (EDX) to determine the elemental composition (Ca, Si, Al ratios) of specific phases.[16][17][21]

-

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): These methods are used to study the thermal stability of the hydrates and quantify the amount of bound water by measuring weight loss upon heating. Phase transformations, such as the dehydroxylation of tobermorite, can also be identified.[22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly ²⁹Si and ²⁷Al MAS NMR, provides detailed information about the local chemical environment of silicon and aluminum atoms, including the silicate chain length and the coordination of aluminum within the C-A-S-H structure.[3]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups and bonding environments within the material, confirming the presence of Si-O-Si and Si-O-Al linkages.[23]

References

- 1. CASH+ solid solution cement model | PSI Center for Nuclear Engineering and Sciences | PSI [psi.ch]

- 2. emerald.com [emerald.com]

- 3. Model structures for C-(A)-S-H(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Study on the Hydrothermal Synthesis of Calcium Silicate Products by Calcination of Full-Component Waste Concrete | MDPI [mdpi.com]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. Crystal Evolution of Calcium Silicate Minerals Synthesized by Calcium Silicon Slag and Silica Fume with Increase of Hydrothermal Synthesis Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Influence of the Ca/Si ratio on the compressive strength of cementitious calcium–silicate–hydrate binders - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. www2.irsm.cas.cz [www2.irsm.cas.cz]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Influence of Hydrothermal Synthesis Conditions on the Formation of Calcium Silicate Hydrates: from Amorphous to Crystalline Phases [research.chalmers.se]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of High Crystallinity 1.13 nm Tobermorite and Xonotlite from Natural Rocks, Their Properties and Application for Heat-Resistant Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Hydrothermal Synthesis of Xonotlite Fibers and Investigation on their Thermal Property | Scientific.Net [scientific.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 22. Conventional and microwave assisted hydrothermal syntheses of 11 Å tobermorite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

The Pivotal Role of the CaO/SiO₂ Ratio in the Formation and Properties of Calcium Aluminum Silicate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of calcium aluminum silicate (B1173343) (CAS) and its hydrated form, calcium aluminosilicate (B74896) hydrate (B1144303) (C-A-S-H), are of significant interest across various scientific disciplines, including materials science, cement chemistry, and pharmaceuticals. The molar ratio of calcium oxide (CaO) to silicon dioxide (SiO₂), hereafter referred to as the CaO/SiO₂ ratio, is a critical parameter that dictates the structural and functional properties of the final material. This technical guide provides an in-depth analysis of the influence of the CaO/SiO₂ ratio on the formation, structure, and performance of calcium aluminum silicate, supported by quantitative data, detailed experimental protocols, and logical pathway visualizations.

Influence of CaO/SiO₂ Ratio on Physicochemical Properties

The CaO/SiO₂ ratio fundamentally controls the degree of polymerization of the silicate and aluminosilicate chains within the material's structure. Generally, a higher CaO/SiO₂ ratio leads to a more depolymerized network. This structural variation, in turn, impacts a wide range of material properties.

Structural Characteristics

An increasing CaO/SiO₂ ratio results in shorter aluminosilicate chain lengths.[1] Conversely, an increase in aluminum content tends to increase the chain length.[1] Aluminum substitution for silicon primarily occurs in the bridging tetrahedron position, but also in the pairing tetrahedron position.[1] Notably, aluminum uptake into the C-A-S-H structure decreases with an increasing Ca/Si ratio.[1]

Mechanical Properties

The mechanical properties of calcium silicate-based materials are significantly influenced by the CaO/SiO₂ ratio and the incorporation of alumina. For instance, the addition of 15wt% Al₂O₃ to α-calcium silicate sintered at 1250°C was found to improve both hardness and fracture toughness.[2]

Thermal Conductivity

In the CaO-Al₂O₃-SiO₂ system, thermal conductivity decreases as the basicity (related to the CaO/SiO₂ ratio) increases, particularly when the ratio is less than one.[3] When the CaO/SiO₂ ratio is greater than one, the thermal conductivity remains relatively constant.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of the CaO/SiO₂ ratio on various properties of calcium aluminum silicate and related systems.

| CaO/SiO₂ Ratio (molar) | Al₂O₃ Content (wt%) | Sintering Temperature (°C) | Resulting Phase(s) | Key Finding | Reference(s) |

| 0.23 | - | 800-1000 | Wollastonite | Maximum flexural strength of 99.39 MPa achieved at 900°C. | [4] |

| 0.45 | - | 800 (20h) | Na₂CaSiO₄, Nepheline, SiO₂ | Transformation from Wollastonite to Na₂CaSiO₄. | [4] |

| 0.8 - 1.2 (mass ratio) | 9 - 12 | 950 | CaAl₂O₄, CaSiO₃ | Decreasing basicity favors crystallization. | [5][6] |

Table 1: Effect of CaO/SiO₂ Ratio on Crystalline Phase and Mechanical Properties.

| CaO/SiO₂ Ratio | Al₂O₃ Content (mass%) | Temperature (K) | Thermal Conductivity | Key Finding | Reference(s) |

| < 1 | Variable | 1673 - 1873 | Decreases with increasing ratio | Thermal conductivity is sensitive to basicity below a ratio of 1. | [3] |

| > 1 | Variable | 1673 - 1873 | Constant | Thermal conductivity stabilizes at higher basicity. | [3] |

Table 2: Influence of CaO/SiO₂ Ratio on Thermal Conductivity of the CaO-Al₂O₃-SiO₂ System.

| Initial CaO/SiO₂ Molar Ratio | Curing Time (days) | Weight Loss from C-S-H (%) | Conversion of CaO (%) | Resulting C-S-H Composition | Reference(s) |

| 1.0 | 90 | 13.5 | 90.4 | Ca₁.₅SiO₃.₅·xH₂O | [7] |

| 2.5 | 90 | - | 53.9 | - | [7] |

Table 3: Effect of Initial CaO/SiO₂ Ratio on the Formation of Calcium Silicate Hydrate (C-S-H).

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of calcium aluminum silicate materials.

Synthesis of Calcium Alumino-Silicate Hydrate (C-A-S-H)

This protocol is based on the direct reaction of calcium oxide and fumed silica (B1680970).[1]

Materials:

-

Calcium oxide (CaO)

-

Fumed silica (SiO₂)

-

Sodium aluminate (NaAlO₂) or Aluminum nitrate (B79036) (Al(NO₃)₃) as the aluminum source

-

Deionized, decarbonated water

Procedure:

-

Prepare a suspension of CaO in deionized, decarbonated water.

-

Separately, disperse the fumed silica and the aluminum source in deionized, decarbonated water.

-

Slowly add the silica-aluminum suspension to the calcium oxide suspension while stirring vigorously to ensure a homogeneous mixture.

-

Seal the reaction vessel and agitate the mixture at a constant temperature (e.g., 90°C) for a specified duration (e.g., 25 days) to allow for the reaction to proceed to completion.[8]

-

After the reaction period, filter the solid product and wash it with deionized water to remove any unreacted precursors or soluble byproducts.

-

Dry the resulting C-A-S-H product, for example, by freeze-drying, to prevent structural collapse.

Characterization by X-Ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the synthesized material.[1]

Procedure:

-

Grind a small amount of the dried sample into a fine powder using a mortar and pestle.

-

Mount the powdered sample onto a sample holder.

-

Place the sample holder into the diffractometer.

-

Perform the XRD scan over a specified 2θ range (e.g., 5-70°) with a defined step size and scan speed.

-

Analyze the resulting diffraction pattern by comparing the peak positions and intensities to a database of known crystalline phases (e.g., the ICDD PDF database) to identify the present phases.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state 29Si and 27Al MAS NMR spectroscopy provides detailed information about the local chemical environment of silicon and aluminum atoms in the C-A-S-H structure.[1][9]

Procedure:

-

Pack the dried powder sample into an NMR rotor of an appropriate size (e.g., 4 mm).

-

Insert the rotor into the MAS probe of the solid-state NMR spectrometer.

-

Spin the rotor at a high speed (e.g., 10-15 kHz) to average out anisotropic interactions.

-

Acquire the 29Si and 27Al MAS NMR spectra using appropriate pulse sequences and parameters (e.g., single-pulse excitation with high-power proton decoupling).

-

Process the acquired data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts and peak shapes to determine the coordination environments and connectivity of Si and Al atoms.

Signaling Pathways and Logical Relationships

The interplay between the CaO/SiO₂ ratio and the resulting material properties can be visualized as a logical workflow.

Caption: Influence of CaO/SiO₂ ratio and Al content on material properties.

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of calcium aluminum silicate.

Caption: Experimental workflow for C-A-S-H synthesis and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanical and physical properties of calcium silicate/alumina composite for biomedical engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Different Initial CaO/SiO2 Molar Ratios and Curing Times on the Preparation and Formation Mechanism of Calcium Silicate Hydrate [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Amorphous vs. Crystalline Phases of Calcium Aluminosilicate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium aluminosilicate (B74896) (CAS) is a versatile inorganic biomaterial with growing applications in the pharmaceutical industry, particularly in drug delivery. Available in both amorphous and crystalline forms, the structural differences between these phases significantly influence their physicochemical properties and, consequently, their performance as drug carriers. Amorphous CAS, lacking long-range atomic order, generally exhibits higher solubility and faster dissolution rates, which can be advantageous for enhancing the bioavailability of poorly soluble drugs. In contrast, crystalline CAS, with its well-defined crystal lattice (e.g., anorthite), offers greater stability. This guide provides a comprehensive technical overview of the synthesis, characterization, and comparative properties of amorphous and crystalline CAS, with a focus on their application in drug development. Detailed experimental protocols and a discussion of the material's interaction with biological systems are included to support further research and development in this area.

Introduction to Amorphous and Crystalline Phases

Solid materials can be broadly classified into two categories based on the arrangement of their constituent atoms: crystalline and amorphous.

-

Crystalline Solids: These materials possess a highly ordered, repeating three-dimensional arrangement of atoms, ions, or molecules, known as a crystal lattice. This long-range order results in distinct physical properties, such as sharp melting points and characteristic X-ray diffraction patterns with well-defined peaks.[1][2]

-

Amorphous Solids: Lacking a long-range ordered structure, amorphous materials have a disordered arrangement of atoms, similar to that of a liquid.[1][2] This disordered state leads to different properties compared to their crystalline counterparts, including a melting range instead of a sharp melting point and broad, diffuse halos in their X-ray diffraction patterns.[2]

In the context of drug delivery, the higher internal energy and lower thermodynamic stability of the amorphous state can lead to significantly increased apparent solubility and faster dissolution rates compared to the stable crystalline form.[3][4] However, this thermodynamic instability also presents a challenge, as amorphous materials have a tendency to recrystallize over time, which can negatively impact the stability and performance of the drug product.[1][5]

Comparative Data of Amorphous vs. Crystalline Calcium Aluminosilicate

A direct side-by-side quantitative comparison of amorphous and crystalline calcium aluminosilicate specifically for drug delivery applications is not extensively available in the current literature, representing a notable research gap. However, based on general principles of materials science and data from related materials like calcium silicate (B1173343), a comparative profile can be constructed.

Table 1: General and Physicochemical Property Comparison

| Property | Amorphous Calcium Aluminosilicate | Crystalline Calcium Aluminosilicate (Anorthite) | Rationale & References |

| Atomic Structure | Disordered, no long-range order | Ordered, repeating crystal lattice | Fundamental definition of amorphous and crystalline solids.[1][2] |

| Thermodynamic Stability | Lower (metastable) | Higher (stable) | Amorphous solids are in a higher energy state.[3] |

| Solubility | Higher apparent solubility | Lower solubility | The energy required to break the disordered structure is less than that for a stable crystal lattice.[4][6] |

| Dissolution Rate | Faster | Slower | A direct consequence of higher solubility and disordered structure.[3] |

| Specific Surface Area | Generally higher | Generally lower | Synthesis methods for amorphous materials often yield porous structures with higher surface areas.[7] |

| Drug Loading Capacity | Potentially higher due to porous nature and larger surface area. | Dependent on crystal structure and particle size. | Higher surface area can provide more sites for drug adsorption. |

| Recrystallization Tendency | Prone to recrystallization over time, especially in the presence of moisture. | Stable, does not spontaneously change form. | The amorphous state is thermodynamically driven to revert to the more stable crystalline form.[5] |

Table 2: Case Study - Dissolution of Ibuprofen from Amorphous Calcium Silicate

The following data is from a study on the dissolution of ibuprofen, a poorly water-soluble drug, from an amorphous spherical porous calcium silicate (a related material). This serves as a representative example of the enhanced dissolution achievable with amorphous carriers.

| Formulation | Maximum Dissolution (%) | Time to Maximum Dissolution (min) | Reference |

| Crystalline Ibuprofen | ~30% | 60 | [8][9][10] |

| Ibuprofen loaded on Amorphous Calcium Silicate (Sealed Heating Method) | >80% | 30 | [8][9][10] |

Note: The data presented is for amorphous calcium silicate and is intended to be illustrative of the potential performance of amorphous calcium aluminosilicate.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of amorphous and crystalline calcium aluminosilicate nanoparticles.

Synthesis Protocols

4.1.1 Sol-Gel Synthesis of Amorphous Calcium Aluminosilicate Nanoparticles

This protocol is adapted from methods for synthesizing amorphous aluminosilicate glasses for dental applications and can be tailored for drug delivery.[11][12]

-

Precursor Preparation:

-

Prepare a solution of tetraethyl orthosilicate (B98303) (TEOS) in ethanol (B145695).

-

Prepare a separate aqueous solution of calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O). The molar ratios of Si:Al:Ca should be adjusted to achieve the desired stoichiometry (e.g., for anorthite (B1171534) composition CaAl₂Si₂O₈, the ratio would be 2:2:1).

-

-

Hydrolysis and Condensation:

-

Slowly add the aqueous solution of metal nitrates to the ethanolic TEOS solution under vigorous stirring.

-

Add a few drops of nitric acid to catalyze the hydrolysis of TEOS.

-

Continue stirring the mixture at room temperature for 24 hours to form a sol.

-

-

Gelation:

-

Age the sol at 60°C for 48 hours until a transparent gel is formed.

-

-

Drying and Calcination:

-

Dry the gel at 120°C for 24 hours to remove water and organic solvents, resulting in a xerogel.

-

Grind the xerogel into a fine powder.

-

To ensure an amorphous state, calcine the powder at a temperature below the crystallization temperature, for example, at 600°C for 3 hours.

-

4.1.2 Hydrothermal Synthesis of Crystalline Calcium Aluminosilicate (Anorthite) Nanoparticles

This protocol is a plausible adaptation of general hydrothermal synthesis methods for producing crystalline nanoparticles.[13][14][15]

-

Precursor Preparation:

-

Dissolve stoichiometric amounts of calcium chloride (CaCl₂), aluminum chloride (AlCl₃), and a silica (B1680970) source (e.g., sodium metasilicate, Na₂SiO₃) in deionized water.

-

-

pH Adjustment:

-

Adjust the pH of the precursor solution to ~10-12 using a sodium hydroxide (B78521) (NaOH) solution to initiate precipitation of hydroxides.

-

-

Hydrothermal Treatment:

-

Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a temperature in the range of 180-220°C for 24-48 hours. The high temperature and pressure facilitate the crystallization of anorthite.

-

-

Product Recovery:

-

After cooling the autoclave to room temperature, collect the precipitate by centrifugation.

-

Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and by-products.

-

Dry the final product in an oven at 80°C overnight.

-

Characterization Protocols

4.2.1 X-Ray Diffraction (XRD) Analysis of Nanoparticles

-

Sample Preparation:

-

Ensure the nanoparticle powder is dry and finely ground to ensure random orientation.

-

Mount approximately 10-20 mg of the powder onto a zero-background sample holder. Gently press the powder with a glass slide to create a flat, smooth surface that is flush with the holder's surface.[16]

-

-

Instrument Parameters:

-

Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Set the 2θ scan range from 10° to 80°.

-

Use a step size of 0.02° and a scan speed of 1-2° per minute.

-

-

Data Analysis:

-

For crystalline samples, identify the phases by comparing the diffraction peaks with standard patterns from the International Centre for Diffraction Data (ICDD) database.

-

For amorphous samples, observe the presence of a broad "hump" or halo, indicative of the lack of long-range order.

-

The crystallite size of the crystalline nanoparticles can be estimated using the Scherrer equation.[17]

-

4.2.2 Scanning Electron Microscopy (SEM) Analysis of Nanoparticles

-

Sample Preparation:

-

Disperse a small amount of the nanoparticle powder in a volatile solvent like ethanol.

-

Sonciate the suspension for 5-10 minutes to break up agglomerates.

-

Drop-cast a small droplet of the suspension onto a clean silicon wafer or an SEM stub covered with conductive carbon tape.[18][19]

-

Allow the solvent to evaporate completely in a dust-free environment.

-

-

Sputter Coating:

-

For non-conductive samples like calcium aluminosilicate, apply a thin conductive coating of gold or platinum using a sputter coater to prevent charging under the electron beam.

-

-

Imaging:

-

Mount the sample in the SEM chamber.

-

Use an accelerating voltage of 5-15 kV.

-

Capture images at various magnifications (e.g., 1,000x to 100,000x) to observe the particle morphology, size distribution, and surface texture.

-

In Vitro Dissolution Testing Protocol for Nanoparticle Formulations

This protocol is based on methods for testing nanoparticle drug delivery systems.[10][20]

-

Apparatus:

-

USP Apparatus 2 (Paddle Apparatus) is commonly used. For nanoparticles, a dialysis membrane method is often employed to contain the formulation while allowing the dissolved drug to diffuse into the dissolution medium.

-

-

Dissolution Medium:

-

Use a medium relevant to the intended route of administration. For oral delivery, simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) are appropriate. The volume is typically 900 mL.

-

-

Procedure:

-

Accurately weigh a quantity of the drug-loaded nanoparticles and place it in a dialysis bag (with an appropriate molecular weight cut-off that retains the nanoparticles but allows free drug to pass).

-

Seal the dialysis bag and place it in the dissolution vessel containing the pre-warmed (37 ± 0.5 °C) dissolution medium.

-

Set the paddle speed to 50-100 rpm.

-

At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the dissolution medium.

-

Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.

-

-

Analysis:

-

Filter the samples if necessary.

-

Analyze the concentration of the dissolved drug in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculate the cumulative percentage of drug released at each time point.

-

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and evaluation of calcium aluminosilicate as a drug carrier.

Proposed Cellular Uptake Pathway

Based on studies of silica and aluminosilicate nanoparticles, a likely mechanism for cellular internalization is scavenger receptor-mediated endocytosis.[16][21]

Discussion and Future Perspectives

The choice between amorphous and crystalline calcium aluminosilicate for drug delivery applications depends on the specific therapeutic goal. The amorphous phase, with its enhanced solubility and dissolution rate, is a promising carrier for improving the bioavailability of poorly water-soluble drugs (BCS Class II and IV).[8][9][10] However, the physical instability of the amorphous state necessitates careful formulation strategies to prevent recrystallization during storage and in vivo.

Crystalline CAS, while more stable, is likely to exhibit slower drug release. This could be advantageous for applications requiring sustained or controlled drug delivery. The well-defined and stable structure of crystalline materials may also offer more predictable and reproducible drug release profiles.

Future research should focus on conducting direct comparative studies of amorphous and crystalline calcium aluminosilicate nanoparticles. Such studies should include a comprehensive characterization of their physicochemical properties and an evaluation of their drug loading and release performance with a range of model drugs. Furthermore, a deeper understanding of the in vivo fate of these materials, including their biocompatibility, biodegradation, and cellular trafficking, is crucial for their successful translation into clinical applications. The development of advanced synthesis techniques to control particle size, morphology, and porosity will also be key to optimizing the performance of calcium aluminosilicate-based drug delivery systems.

Conclusion

Amorphous and crystalline phases of calcium aluminosilicate offer distinct advantages and disadvantages as drug delivery carriers. The amorphous phase provides a means to enhance the dissolution of poorly soluble drugs, while the crystalline phase offers superior stability. The selection of the appropriate phase must be guided by the desired drug release profile and stability requirements of the final dosage form. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for researchers and drug development professionals to further explore and harness the potential of these versatile biomaterials.

References

- 1. Amorphous and Crystalline Particulates: Challenges and Perspectives in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amorphous vs. Crystalline Materials - EAG Laboratories [eag.com]

- 3. mdpi.com [mdpi.com]

- 4. Emerging Nanonisation Technologies: Tailoring Crystalline Versus Amorphous Nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cris.bgu.ac.il [cris.bgu.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Solubility Enhancement of Ibuprofen by Adsorption onto Spherical Porous Calcium Silicate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. researchgate.net [researchgate.net]

- 12. Sol-gel methods for synthesis of aluminosilicates for dental applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Hydrothermal synthesis and characterization of magnetic Fe3O4 and APTS coated Fe3O4 nanoparticles: physicochemical investigations of interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Editorial for the Special Issue: “Hydrothermal Synthesis of Nanoparticles” - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of cellular uptake of genotoxic silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Endocytosis of abiotic nanomaterials and nanobiovectors: Inhibition of membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Scavenger Receptor Mediated Endocytosis of Silver Nanoparticles into J774A.1 Macrophages is Heterogeneous - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Scavenger Receptors Mediate Cellular Uptake of Polyvalent Oligonucleotide-Functionalized Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Porous Structure of Aluminum Calcium Silicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum calcium silicate (B1173343), a versatile inorganic material, has garnered significant attention across various scientific and industrial fields. Its unique porous structure is central to its functionality, influencing properties such as adsorption capacity, catalytic activity, and drug release kinetics.[1][2] For researchers in materials science and professionals in drug development, a thorough understanding and precise characterization of this porous network are paramount for designing materials with tailored properties for specific applications, including advanced drug delivery systems and catalysis.[3][4][5][6][7]

This technical guide provides a comprehensive overview of the methodologies used to investigate the porous structure of aluminum calcium silicate. It details the experimental protocols for key characterization techniques, presents quantitative data in a structured format, and utilizes visualizations to illustrate complex workflows and relationships.

Synthesis Approaches Influencing Porous Architecture

The porous characteristics of this compound are intrinsically linked to its synthesis method. The choice of precursors and reaction conditions dictates the final pore size distribution, pore volume, and specific surface area. Common synthesis routes include:

-

Solid-State Reaction: This method involves the high-temperature reaction of solid precursors, such as calcium carbonate (CaCO3), silica (B1680970) (SiO2), and alumina (B75360) (Al2O3).[8] The use of pore-forming agents (porogens), like activated carbon, which are later removed by calcination, can introduce controlled porosity.[8]

-

Sol-Gel Process: This technique offers molecular-level mixing of precursors in a liquid phase, leading to the formation of a gel with a porous network.[9] The subsequent drying and calcination steps are critical in defining the final porous structure.

-

Hydrothermal Synthesis: This method involves crystallization from aqueous solutions at elevated temperatures and pressures. It is often used to produce crystalline materials like zeolites with well-defined microporous structures.[10][11]

-

Geopolymerization: This process involves the reaction of an aluminosilicate (B74896) source with an alkaline activating solution to form an amorphous, porous network.[3][12][13] This method is known for creating materials with a hierarchical pore structure, encompassing both macropores and mesopores.[3]

Experimental Characterization of Porous Structure

A multi-technique approach is essential for a comprehensive analysis of the porous structure of this compound, which can range from the macro- to the micro-scale.

Nitrogen Adsorption-Desorption (BET Analysis)

This is the most common technique for determining the specific surface area, pore size distribution, and pore volume of mesoporous (2-50 nm) and microporous (<2 nm) materials.[14] The principle is based on the physical adsorption of nitrogen gas molecules on the surface of the material at cryogenic temperatures (typically 77 K).[15]

Experimental Protocol:

-

Degassing: The sample is first heated under vacuum to remove any adsorbed contaminants (e.g., water, CO2) from its surface. This step is crucial for accurate measurements.

-

Analysis: The degassed sample is cooled to 77 K (the boiling point of liquid nitrogen). Nitrogen gas is then introduced into the sample tube in controlled increments.

-

Isotherm Generation: The amount of gas adsorbed is measured at various relative pressures (P/P₀). Plotting the amount of gas adsorbed versus the relative pressure generates an adsorption-desorption isotherm.

-

Data Analysis:

-

BET (Brunauer-Emmett-Teller) Theory: Applied to the adsorption branch of the isotherm (typically in the 0.05 to 0.35 P/P₀ range) to calculate the specific surface area (m²/g).[16][17]

-

BJH (Barrett-Joyner-Halenda) Method: Applied to the desorption branch of the isotherm to determine the pore size distribution and pore volume.[14][18]

-

Mercury Intrusion Porosimetry (MIP)

MIP is a powerful technique for characterizing a wide range of pore sizes, particularly in the macropore (>50 nm) and larger mesopore regions.[19][20][21] It is based on the principle that a non-wetting liquid (mercury) will only penetrate pores under pressure. The required pressure is inversely proportional to the pore size, as described by the Washburn equation.[21][22]

Experimental Protocol:

-

Sample Preparation: A known amount of the solid or powder sample is placed in a sample holder called a penetrometer.

-

Evacuation: The penetrometer is evacuated to remove air from the sample and the pores.

-

Low-Pressure Analysis: The penetrometer is filled with mercury. Low pressure is applied incrementally, forcing mercury into the largest pores.

-

High-Pressure Analysis: The penetrometer is then placed in a high-pressure chamber. The pressure is systematically increased, forcing mercury into progressively smaller pores.[23]

-

Data Collection: The volume of mercury intruded into the pores is recorded at each pressure step, generating an intrusion-extrusion curve. This data is used to calculate the pore size distribution, total pore volume, porosity, and bulk density.[20][22]

Electron Microscopy (SEM and TEM)

Electron microscopy provides direct visualization of the material's morphology and porous structure.

-

Scanning Electron Microscopy (SEM): SEM is used to obtain high-resolution images of the surface topography. It is particularly useful for visualizing the macroporous structure, particle shape, and agglomeration.[24][25] Experimental Protocol:

-

Mounting: The sample is mounted on a stub using an adhesive.

-

Coating: For non-conductive materials like silicates, a thin layer of a conductive material (e.g., gold, carbon) is sputter-coated onto the surface to prevent charging under the electron beam.

-

Imaging: The sample is placed in the SEM chamber, and an electron beam is scanned across the surface. The interactions of the electrons with the sample generate signals that are used to form an image.

-

-

Transmission Electron Microscopy (TEM): TEM provides even higher resolution images and can reveal the internal pore structure, including the arrangement and size of mesopores.[18][26] Experimental Protocol:

-

Sample Preparation: This is a critical and often complex step. The sample must be thin enough for the electron beam to pass through. This can involve dispersing the powder in a solvent and depositing it on a TEM grid, or preparing thin sections using ultramicrotomy.

-

Imaging: The prepared sample is placed in the TEM, and a high-energy electron beam is transmitted through it. The transmitted electrons are focused to form an image, revealing details of the internal structure.[26][27]

-

Quantitative Data on Porous Properties

The following table summarizes representative quantitative data for various this compound materials synthesized and characterized in the literature.

| Material Type | Synthesis / Precursors | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) | Reference(s) |

| Porous CaSiO₃ Ceramic | Solid-state reaction with active carbon porogen | 3.053 | - | 1.52 | [8] |

| CaNaAlSi₂O₇ Zeolite A | Sol-gel process from eggshells | 55.48 | 0.09 | 6.51 | [9] |

| Calcium-modified geopolymer | Geopolymerization with Ca(NO₃)₂ | ~20-60 | ~0.10-0.18 | - | [3] |

| Tobermorite/Xonotlite | Hydrothermal synthesis from calcined opoka | ~68 | 0.245 | Dominant pores at 1-2.5 and 5-20 | [11] |

| Porous CaAl-CaP Nanocomposite | In situ synthesis (CaP rich) | - | - | 200-500 | [28] |

Note: The properties are highly dependent on the specific synthesis conditions and composition.

Visualization of Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

Caption: Experimental workflow for porous structure characterization.

Caption: Influence of synthesis parameters on porous properties.

Caption: Schematic of a drug delivery system using a porous carrier.

Applications in Research and Drug Development

The well-defined porous structure of aluminum calcium silicates makes them highly suitable for advanced applications:

-

Drug Delivery: The pores can be loaded with therapeutic agents, and the material acts as a carrier for sustained or targeted drug release.[2][4][5] The pore size can be tailored to accommodate different drug molecules, and the surface chemistry can be modified to control release kinetics.[6][7]

-

Catalysis: Their high surface area provides numerous active sites for chemical reactions, making them effective catalysts or catalyst supports.[3]

-

Adsorption and Separation: The porous network can trap and separate molecules from gases or liquids, with applications in water purification and gas separation.[29]

-

Bone Tissue Engineering: Porous calcium silicate-based materials can act as scaffolds that support cell growth and tissue regeneration due to their biocompatibility and bioactive nature.[30]

Conclusion

A comprehensive investigation of the porous structure of this compound requires a combination of sophisticated analytical techniques. Nitrogen adsorption provides critical data on surface area and mesoporosity, mercury intrusion porosimetry elucidates the macroporous network, and electron microscopy offers direct visual confirmation of the material's architecture. By carefully selecting synthesis methods and parameters, researchers can engineer the porous properties of these materials to meet the demanding requirements of applications ranging from catalysis to advanced, targeted drug delivery systems. This guide serves as a foundational resource for professionals seeking to harness the unique structural characteristics of this compound.

References

- 1. Parthéite - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Calcium-modified hierarchically porous aluminosilicate geopolymer as a highly efficient regenerable catalyst for biodiesel production - RSC Advances (RSC Publishing) DOI:10.1039/C5RA01823D [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Calcium silicate-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Microstructure and characterization of aluminum-incorporated calcium silicate hydrates (C–S–H) under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Porosity of Calcium Silicate Hydrates Synthesized from Natural Rocks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. osti.gov [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. BET Surface Area Analysis & BJH Pore Size & Volume Analysis Technique | Lucideon [lucideon.com]

- 15. iitk.ac.in [iitk.ac.in]

- 16. microtrac.com [microtrac.com]

- 17. microanalysis.com.au [microanalysis.com.au]

- 18. researchgate.net [researchgate.net]

- 19. Mercury Intrusion Porosimetry Basics: Measuring Pores in Solids | Anton Paar Wiki [wiki.anton-paar.com]

- 20. Pore Size Distribution by Mercury Intrusion Porosimetry | Lucideon [lucideon.com]

- 21. Determination of pore volume and pore size distribution by mercury porosimetry | Norlab [norlab.com]

- 22. particletechlabs.com [particletechlabs.com]

- 23. Mercury Intrusion Porosimeter : Core Research Operations : Texas State University [sro.txst.edu]

- 24. researchgate.net [researchgate.net]

- 25. youtube.com [youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Novel porous calcium aluminate/phosphate nanocomposites: in situ synthesis, microstructure and permeability - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 29. A Review: Fundamental Aspects of Silicate Mesoporous Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Porous calcium silicate bioactive material–alginate composite for bone regeneration - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Precursors for Sol-Gel Synthesis of Calcium Aluminosilicate

For Researchers, Scientists, and Drug Development Professionals

The sol-gel synthesis of calcium aluminosilicate (B74896) (CAS) glasses and ceramics is a versatile method for producing materials with tailored properties for a range of applications, including bioactive materials for bone regeneration and drug delivery systems. The selection of appropriate chemical precursors is a critical first step that dictates the reaction kinetics, gelation behavior, and the ultimate microstructure and performance of the final material. This guide provides a comprehensive overview of the common and novel precursors used in CAS sol-gel synthesis, detailed experimental considerations, and the influence of precursor choice on material properties.

Core Concepts of Sol-Gel Synthesis

The sol-gel process generally involves the hydrolysis and condensation of molecular precursors in a liquid medium to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing leads to the formation of a "gel," a three-dimensional solid network encapsulating the liquid phase. Subsequent drying and heat treatment can be used to produce dense glasses, ceramics, or porous aerogels. The fundamental reactions can be summarized as:

-

Hydrolysis: M(OR)n + nH₂O → M(OH)n + nROH

-

Condensation: 2M(OH)n → (HO)n-₁M-O-M(OH)n-₁ + H₂O (oxolation) or M(OH)n + M(OR)n → (HO)n-₁M-O-M(OR)n-₁ + ROH (alkoxolation)

Where 'M' represents a metal or metalloid (e.g., Si, Al, Ca) and 'OR' is an alkoxy group. The rates of these reactions are highly dependent on factors such as pH, water-to-alkoxide ratio, temperature, solvent, and the nature of the precursors themselves.

Precursor Selection for Calcium Aluminosilicate Systems

The synthesis of a ternary system like calcium aluminosilicate requires the careful selection of precursors for each component: silicon, aluminum, and calcium. These precursors can be broadly categorized into alkoxides and non-alkoxides (typically inorganic salts).

Alkoxysilanes are the most common silicon precursors due to their well-controlled hydrolysis and condensation kinetics.

-

Tetraethyl Orthosilicate (B98303) (TEOS - Si(OC₂H₅)₄): The most widely used silicon precursor in sol-gel synthesis.[1][2][3][4] It is relatively inexpensive, readily available, and its reaction chemistry is well-documented.

-

Tetramethoxysilane (TMOS - Si(OCH₃)₄): TMOS is more reactive than TEOS due to the smaller methoxy (B1213986) groups, leading to faster hydrolysis rates.[5]

-

Dimethyldiethoxysilane (DDS - (CH₃)₂(C₂H₅O)₂Si): This precursor can be used to modify the silica (B1680970) network, potentially increasing gelation time and enhancing thermal resistance.[2]

-

Fumed Silica (e.g., Aerosil™): A form of amorphous silicon dioxide that can also be used as a silicon source.[2]

Aluminum precursors are generally more reactive than their silicon counterparts. Both alkoxide and salt-based precursors are commonly employed.

-

Aluminum Alkoxides:

-

Aluminum isopropoxide (Al(O-i-Pr)₃): A common choice for introducing alumina (B75360) into the sol-gel network.[6]

-

Aluminum sec-butoxide (B8327801) (Al(O-sec-Bu)₃): Another frequently used aluminum alkoxide. The choice of the alkyl group can influence the specific surface area of the final material.[7][8]

-

Aluminum ethoxide (Al(OC₂H₅)₃): Can also be utilized, with the size of the alkyl group affecting the material's properties.[8]

-

-

Aluminum Salts:

-

Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O): A widely used, water-soluble, and cost-effective aluminum precursor.[4][9][10] Alumina supports synthesized from aluminum nitrate have been shown to have higher porous volumes and specific surface areas compared to those from aluminum sec-butoxide.[7]

-

Aluminum chloride hexahydrate (AlCl₃·6H₂O): An alternative inorganic salt that can serve as the aluminum source.[11]

-

Aluminum hydroxide (B78521) chloride (Al₂Cl(OH)₅ · 2.5H₂O): This has also been used as an alumina precursor in sol-gel synthesis.[12]

-

The choice of calcium precursor is particularly critical as it can significantly impact the homogeneity and bioactivity of the resulting CAS material. Many conventional calcium salts have limitations that have driven the exploration of alternative precursors.

-

Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O): The most conventionally used calcium source.[13][14][15] However, it has several drawbacks: it can lead to inhomogeneity by forming calcium-rich regions, requires high temperatures (>400 °C) for calcium to be incorporated into the silicate (B1173343) network, and the nitrate ions are toxic and need to be removed at high temperatures.[13][14]

-